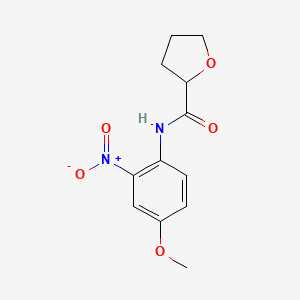
Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of cyclohexane, featuring two carboxamide groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- typically involves the reaction of cyclohexanecarboxylic acid with a diamine, such as 1,4-diaminocyclohexane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+1,4-diaminocyclohexane→Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis-+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative with a single carboxamide group.
Cyclohexylamine: A related compound with an amine group instead of an amide.
Cyclohexanecarboxylic acid: The parent carboxylic acid from which the amide is derived.
Uniqueness
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- is unique due to its bis-amide structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
153250-60-3 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)cyclohexyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H34N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h15-18H,1-14H2,(H,21,23)(H,22,24) |
InChI Key |
MHPSPWKMGFPVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974845.png)
![3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10974857.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10974860.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974861.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B10974867.png)

![2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974871.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10974874.png)

![2-[(3-Fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974899.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B10974903.png)
![1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile](/img/structure/B10974910.png)

![2-methyl-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B10974921.png)
